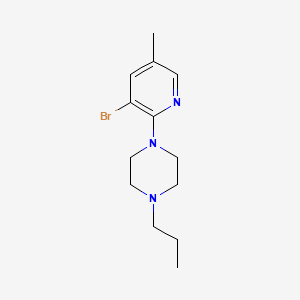
N'-(3-Nitrobenzylidene)-2,2-diphenyl-1-cyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-Nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide is a complex organic compound characterized by its unique structure, which includes a nitrobenzylidene group, a diphenylcyclopropane moiety, and a carbohydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide typically involves a multi-step process:
Formation of the Cyclopropane Core: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Diphenyl Groups: The diphenyl groups are introduced via a Friedel-Crafts alkylation reaction, using benzene and a suitable alkyl halide.
Formation of the Carbohydrazide Group: The carbohydrazide group is formed by reacting the cyclopropane derivative with hydrazine hydrate under reflux conditions.
Condensation with 3-Nitrobenzaldehyde: Finally, the compound is synthesized by condensing the carbohydrazide intermediate with 3-nitrobenzaldehyde in the presence of an acid catalyst, such as acetic acid, to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Simmons-Smith reaction and Friedel-Crafts alkylation, as well as automated systems for the condensation step.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with additional nitro, halogen, or other functional groups.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mécanisme D'action
The mechanism by which N’-(3-Nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the cyclopropane ring can provide rigidity and specificity in binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(3-Nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide: Unique due to the presence of both a nitrobenzylidene group and a diphenylcyclopropane moiety.
N’-(3-Nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazone: Similar structure but with a hydrazone group instead of a carbohydrazide.
N’-(3-Nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazine: Similar structure but with a hydrazine group instead of a carbohydrazide.
Uniqueness
N’-(3-Nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group allows for redox chemistry, while the cyclopropane ring provides structural rigidity and specificity in binding interactions.
Propriétés
Formule moléculaire |
C23H19N3O3 |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
N-[(E)-(3-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C23H19N3O3/c27-22(25-24-16-17-8-7-13-20(14-17)26(28)29)21-15-23(21,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,16,21H,15H2,(H,25,27)/b24-16+ |
Clé InChI |
KSDSWFGWGUPUDM-LFVJCYFKSA-N |
SMILES isomérique |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
SMILES canonique |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 8-fluoro-6-tosyl-5,6-dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylate](/img/structure/B14911492.png)



![8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14911502.png)

